2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-12-14-21(15-13-18)29-25(30)24-23(22(16-27-24)20-10-6-3-7-11-20)28-26(29)31-17-19-8-4-2-5-9-19/h2-16,27H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJMHLVYDMXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylthiol with a suitable pyrimidine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzylthio group yields sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce halogens, nitro groups, or other functional groups .
Scientific Research Applications
2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects: The benzylthio group in the target compound likely enhances lipophilicity and sulfur-mediated interactions compared to analogs lacking this group (e.g., Compound 15a ). p-Tolyl and phenyl substituents may improve aromatic stacking, analogous to methoxyphenyl groups in thienopyrimidines .
Core Structure Impact: Pyrrolo-pyrimidinones (target) vs. thieno-pyrimidinones: The nitrogen-rich pyrrolo core may favor hydrogen bonding, while the sulfur-containing thieno core increases electron-withdrawing effects .
Bioactivity Potential: Thieno- and pyrrolo-pyrimidinones exhibit diverse activities (e.g., BRD4 inhibition , antiviral effects ), suggesting the target compound may share similar therapeutic relevance.
Biological Activity
2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : 2-benzylsulfanyl-3-(p-tolyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
- Molecular Formula : C26H21N3OS
- Molecular Weight : 423.53 g/mol
The compound features a unique pyrrolo[3,2-d]pyrimidine core, characterized by the presence of a benzylthio group at the 2-position and a phenyl group at the 7-position. This structural configuration is believed to contribute significantly to its biological activity.
The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act through the following mechanisms:
-
Enzyme Inhibition :
- The compound may bind to active or allosteric sites of target enzymes, modulating their activity.
- For example, it has been noted for its potential as an inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a critical role in various cellular processes and diseases.
-
Receptor Modulation :
- It may alter receptor activity, leading to downstream effects in signaling pathways crucial for cellular function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one against various bacterial strains. A series of related compounds demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 62.5 | S. aureus |
| Compound B | 100 | E. coli |
| Compound C | 250 | S. pyogenes |
These findings indicate that modifications in the benzylthio moiety can enhance antibacterial potency.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 0.95 | Sorafenib (7.91) |
| HepG2 | 0.73 | Sorafenib (7.91) |
| A549 | 0.37 | Sorafenib (7.91) |
Flow cytometry analysis indicated that the compound induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase.
Case Studies
- Inhibition of GSK-3 : A study demonstrated that derivatives of this compound showed potent inhibition against GSK-3α and GSK-3β at concentrations as low as 1 µM, suggesting its potential in treating diseases where GSK-3 is implicated.
- FGFR Inhibition : Related pyrrolo[2,3-b]pyridine derivatives have shown promising results against fibroblast growth factor receptors (FGFRs), indicating a possible avenue for further exploration with the pyrrolo[3,2-d]pyrimidine framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
